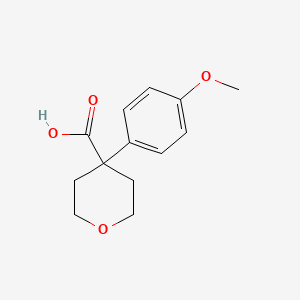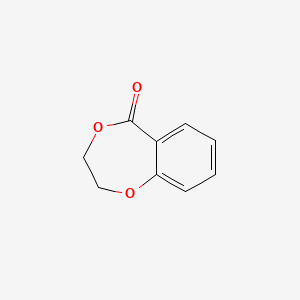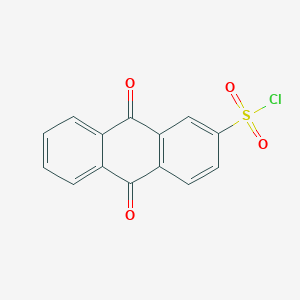
颠茄宁
描述
Belladonna, also known as Atropa belladonna, is a perennial herbaceous plant native to Europe, North Africa, and Western Asia. It has a long history of use in traditional medicine and is still used today for its medicinal properties. The plant contains several alkaloids, including atropine, hyoscyamine, and scopolamine, which are known to have a variety of physiological and biochemical effects.
科学研究应用
Anticholinergic Agent
Belladonnine, being a tropane alkaloid, has anticholinergic properties . Anticholinergic drugs block the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. They are used to treat diseases like Parkinson’s, chronic obstructive pulmonary disorder (COPD), and certain types of poisoning .
Antispasmodic Agent
Belladonnine also exhibits antispasmodic characteristics . It can help to alleviate spasms or cramps in the muscles of the body, particularly in the gastrointestinal tract, making it potentially useful in treating conditions like irritable bowel syndrome .
Mydriatic Agent
Historically, Belladonna extracts were used by women as eye drops to dilate the pupils, a process known as mydriasis . This mydriatic property of Belladonnine could be potentially used in ophthalmology during eye examinations and surgeries .
Anti-inflammatory Agent
Belladonnine has been found to have anti-inflammatory properties . It could be potentially used in the treatment of conditions involving inflammation, such as arthritis or certain skin disorders .
Antimicrobial Agent
The antimicrobial characteristics of Belladonnine could be used in the treatment of various bacterial and fungal infections . Research is ongoing to explore its full potential in this area .
Bronchodilatory Agent
Belladonnine has bronchodilatory characteristics . It can help to relax and widen the air passages in the lungs, making it potentially useful in treating respiratory conditions like asthma and COPD .
Treatment of Neurological Disorders
Belladonnine has been found to be effective in the treatment of acute encephalitis and parkinsonism . It could potentially be used in the development of new treatments for these and other neurological disorders .
Treatment of Gastrointestinal and Urinary Infections
The application of Belladonna seems to be quite effective in the treatment of gastro-intestinal and urinary infections . This could open up new avenues for the treatment of these conditions .
作用机制
Target of Action
Belladonnine is a tropane alkaloid found in the belladonna plant . The primary targets of belladonnine are the muscarinic receptors . These receptors play a crucial role in the central nervous system and the parasympathetic nervous system .
Mode of Action
Belladonnine acts as a competitive antagonist at muscarinic receptors . It blocks the binding of acetylcholine, a neurotransmitter, to these receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors . This interaction results in a range of physiological changes.
Biochemical Pathways
The antagonistic action of belladonnine on muscarinic receptors affects various biochemical pathways. It leads to the inhibition of secretions such as dry mouth, tachycardia , pupillary dilation and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .
Pharmacokinetics
These properties play a crucial role in the bioavailability of the compound
Result of Action
The molecular and cellular effects of belladonnine’s action include inhibition of secretions , leading to dry mouth, increased heart rate (tachycardia), dilation of pupils and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .
Action Environment
The concentration of belladonnine and its effects can vary due to environmental factors such as geographical area, harvesting season, soil type, and climatic conditions . These factors can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIGMSHTUAXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965277 | |
| Record name | Belladonnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Belladonna total alkaloids | |
CAS RN |
510-25-8 | |
| Record name | Belladonnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belladonnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is belladonnine and how is it formed?
A1: Belladonnine is a dimeric alkaloid found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). It is formed through the dimerization of apoatropine, another alkaloid found in these plants. This process often occurs as a side reaction during the racemization of l-hyoscyamine to produce atropine. []
Q2: Are there analytical methods to detect belladonnine in the presence of other alkaloids?
A2: Yes, several analytical techniques have been employed to detect and quantify belladonnine, even in the presence of other alkaloids.
- Spectrophotometry: This method has been used to determine apoatropine and belladonnine levels in atropine samples. []
- Capillary electrophoresis coupled with mass spectrometry (CE-MS): This technique allows for the separation and identification of various tropane alkaloids, including belladonnine, in complex mixtures like Atropa belladonna leaf extracts. []
Q3: Has the structure of belladonnine been elucidated?
A6: While the exact three-dimensional structure might not be extensively published, researchers have successfully prepared and characterized specific salts of belladonnine, such as the diethochlorides of α- and β-belladonnines, using ion-exchange methods. [] This suggests that the structural elucidation of belladonnine has been achieved to a significant extent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





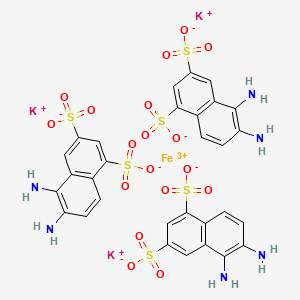

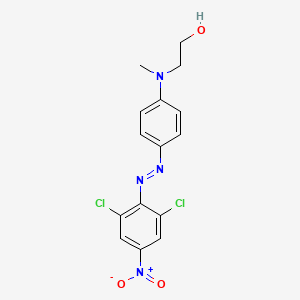
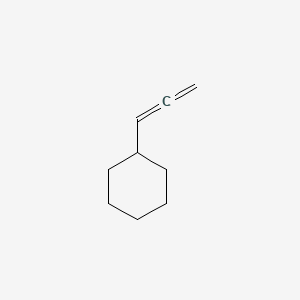


![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)
